molecular formula C16H16N2O3 B2485367 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide CAS No. 1286697-14-0

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide

Cat. No.: B2485367
CAS No.: 1286697-14-0
M. Wt: 284.315
InChI Key: CHWFOCYGBWHOEF-UHFFFAOYSA-N
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Description

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide is a chemical compound with the molecular formula C14H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:

  • Mixing benzoic acid and the appropriate amine in the presence of the catalyst.
  • Ultrasonic irradiation to facilitate the reaction.
  • Isolation and purification of the product.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as an antibacterial and antifungal agent, setting it apart from other similar compounds.

Properties

IUPAC Name

2-amino-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9H,10,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWFOCYGBWHOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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